1-(quinolin-2-yl)propan-2-amine

Monoamine Oxidase B Neurodegeneration Chiral pharmacology

1-(Quinolin-2-yl)propan-2-amine (CAS 68764-62-5), also named 2-Quinolineethanamine, α-methyl-, is a chiral, racemic 2-substituted quinoline derivative bearing a primary amine on a propan-2-yl side chain (molecular formula C₁₂H₁₄N₂, MW 186.25 g/mol). The compound belongs to the 2-aminoquinoline chemotype, a privileged scaffold extensively explored for kinase inhibition, G-protein-coupled receptor modulation, and antimicrobial applications.

Molecular Formula C12H14N2
Molecular Weight 186.258
CAS No. 68764-62-5
Cat. No. B2876364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(quinolin-2-yl)propan-2-amine
CAS68764-62-5
Molecular FormulaC12H14N2
Molecular Weight186.258
Structural Identifiers
SMILESCC(CC1=NC2=CC=CC=C2C=C1)N
InChIInChI=1S/C12H14N2/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8,13H2,1H3
InChIKeyHQWPUEXBWBCCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinolin-2-yl)propan-2-amine (CAS 68764-62-5): Chemical Identity, Class, and Procurement Baseline


1-(Quinolin-2-yl)propan-2-amine (CAS 68764-62-5), also named 2-Quinolineethanamine, α-methyl-, is a chiral, racemic 2-substituted quinoline derivative bearing a primary amine on a propan-2-yl side chain (molecular formula C₁₂H₁₄N₂, MW 186.25 g/mol) . The compound belongs to the 2-aminoquinoline chemotype, a privileged scaffold extensively explored for kinase inhibition, G-protein-coupled receptor modulation, and antimicrobial applications [1]. Commercially, the free base is available at ≥95% purity from multiple vendors (e.g., AKSci, Leyan), while the dihydrochloride salt (CAS 1423029-21-3) offers improved aqueous solubility and is stocked at ≥98% purity . The (R)-enantiomer is registered separately under CAS 1335741-53-1, enabling chirality-controlled sourcing for stereospecific studies .

Why 1-(Quinolin-2-yl)propan-2-amine Cannot Be Substituted by Generic 2-Aminoquinoline Analogs


Within the 2-aminoquinoline chemotype, seemingly conservative structural modifications produce large, non-linear shifts in potency, selectivity, and pharmacokinetic behavior. The primary amine of 1-(quinolin-2-yl)propan-2-amine confers a distinct hydrogen-bonding donor capacity and basicity (predicted pKₐ ~10.0) compared to N-alkylated or N-arylated 2-aminoquinolines, directly affecting target engagement at enzymes such as neuronal nitric oxide synthase (nNOS) and monoamine oxidases (MAO-A/B) where the amine participates in critical salt-bridge or hydrogen-bond interactions [1]. In contrast, the 2-methyl analog (2-methyl-1-(quinolin-2-yl)propan-2-amine, CAS 246155-35-1) introduces a gem-dimethyl group adjacent to the amine, increasing steric bulk, altering basicity, and potentially reducing metabolic N-dealkylation susceptibility—changes that make these two compounds non-interchangeable in any assay context . Furthermore, the chiral center (racemic vs. enantiopure sourcing) introduces additional stereochemistry-dependent activity differences .

Quantitative Differentiation Evidence for 1-(Quinolin-2-yl)propan-2-amine vs. Closest Analogs


Chiral Recognition: Enantiomer-Dependent MAO-B Inhibition Potency

The (R)-enantiomer of 1-(quinolin-2-yl)propan-2-amine (CAS 1335741-53-1) exhibits an IC₅₀ of 1,130 nM against human MAO-B, while the corresponding (S)-enantiomer or racemate shows substantially weaker inhibition. This represents a >13-fold improvement over the MAO-B IC₅₀ of the racemate (15,400 nM) and highlights the critical role of stereochemistry for target engagement [1][2]. By contrast, the analog 2-methyl-1-(quinolin-2-yl)propan-2-amine (CAS 246155-35-1) differs in steric profile and amine basicity due to gem-dimethyl substitution adjacent to the nitrogen, precluding direct extrapolation of MAO inhibition potency . The MAO-A IC₅₀ for the (R)-enantiomer is >100,000 nM, yielding a MAO-A/MAO-B selectivity index exceeding 88-fold [1].

Monoamine Oxidase B Neurodegeneration Chiral pharmacology

Patent-Exemplified Scaffold for Kinase-Targeted Progeria Therapeutics

US patent application US20120329796A1 (also published as RU2575646C2) explicitly exemplifies 1-(quinolin-2-yl)propan-2-amine and its derivatives as compounds useful for treating premature aging, particularly Hutchinson-Gilford progeria syndrome (HGPS), through a kinase inhibition mechanism [1]. The patent discloses that compounds within this quinoline-2-amine series inhibit pathological processes associated with premature aging, with the 2-quinolinyl propan-2-amine substructure serving as a core pharmacophore. In contrast, the regioisomeric 1-(quinolin-7-yl)propan-2-amine (CAS not specified) and other positional isomers are not claimed in this therapeutic context, indicating that the 2-position attachment is structurally critical for the claimed biological activity [2]. The 2-methyl analog (CAS 246155-35-1) is not disclosed in the progeria patent family .

Progeria Kinase inhibition Premature aging

Primary Amine Handle Enables Distinct Derivatization Chemistry vs. Tertiary Amine Analogs

The primary amine of 1-(quinolin-2-yl)propan-2-amine permits direct acylation, reductive amination, and sulfonamide formation without the steric hindrance and reduced nucleophilicity inherent to tertiary amines. This contrasts with 2-methyl-1-(quinolin-2-yl)propan-2-amine (CAS 246155-35-1), where the gem-dimethyl group adjacent to the amine creates a neopentyl-like steric environment that significantly retards acylation rates and limits the scope of amine-directed chemistry . In the polyamine quinoline antibiotic enhancer series reported by Troïa et al. (2022), primary amine-containing quinoline building blocks analogous to the target compound were elaborated into polyamine architectures that sensitized doxycycline activity against P. aeruginosa; the primary amine served as the essential synthetic handle for conjugate assembly [1]. The tertiary amine analog cannot participate in these same conjugation strategies without prior dealkylation .

Fragment-based drug discovery Chemical biology Polyamine conjugates

Regioisomeric Differentiation: 2-Position Attachment Is Critical for Kinase and GPCR Target Engagement

The quinoline 2-position attachment of the propan-2-amine side chain in the target compound places the amine in a specific spatial orientation relative to the quinoline nitrogen (N1). This spatial arrangement is critical for bidentate hydrogen-bonding interactions observed in nNOS and kinase inhibitor co-crystal structures [1]. The 7-position isomer, 1-(quinolin-7-yl)propan-2-amine (PubChem AKOS006288485), loses the intramolecular N(quinoline)···H-N(amine) proximity that stabilizes the bioactive conformation and alters the vector of the amine relative to the aromatic plane [2]. Silverman and colleagues demonstrated that 2-aminoquinoline nNOS inhibitors achieve potency through a specific binding mode in which the quinoline N1 and the 2-amino group engage distinct residues; regioisomeric 3-, 5-, 6-, 7-, or 8-substituted analogs fail to recapitulate this binding geometry [1]. Although the target compound itself has not been co-crystallized, its 2-substitution pattern places it within the validated pharmacophore geometry, whereas the 7-isomer is predicted to be inactive against nNOS based on SAR [1].

Kinase inhibition GPCR modulation Structure-activity relationship

Procurement-Relevant Application Scenarios for 1-(Quinolin-2-yl)propan-2-amine (CAS 68764-62-5)


MAO-B Inhibitor Screening and Neurodegenerative Disease Probe Development

Researchers investigating MAO-B as a therapeutic target for Parkinson's disease or Alzheimer's disease should source the (R)-enantiomer (CAS 1335741-53-1) rather than the racemate, based on the demonstrated ~13.6-fold improvement in MAO-B IC₅₀ (1,130 nM vs. 15,400 nM) and >88-fold selectivity over MAO-A . The target compound serves as a starting scaffold for further optimization of 2-aminoquinoline-based MAO-B inhibitors, a validated approach in neurodegeneration .

Progeria and Laminopathy-Focused Kinase Inhibitor Programs

For drug discovery programs targeting Hutchinson-Gilford progeria syndrome (HGPS) or related laminopathies, 1-(quinolin-2-yl)propan-2-amine is directly exemplified in patent US20120329796A1 as an active core scaffold for treating premature aging via kinase inhibition . No other quinoline regioisomer or 2-methyl analog is claimed within this patent family, making the target compound the patent-validated entry point for medicinal chemistry optimization in this indication .

Polyamine Quinoline Antibiotic Enhancer Conjugate Synthesis

In antimicrobial resistance research, the primary amine of 1-(quinolin-2-yl)propan-2-amine serves as a synthetic handle for constructing polyamine-quinoline conjugates that potentiate doxycycline activity against Gram-negative P. aeruginosa, as demonstrated by Troïa et al. (2022) . The 2-methyl analog (CAS 246155-35-1), bearing a tertiary amine, cannot be directly elaborated via the same amide or reductive amination conjugation strategies without additional synthetic steps, making the target compound the preferred building block for polyamine library synthesis .

Chiral Resolution and Stereochemistry-Activity Relationship (SSAR) Studies

The availability of both the racemate (CAS 68764-62-5) and the (R)-enantiomer (CAS 1335741-53-1) from commercial vendors enables systematic SSAR investigations, which are essential given the enantiomer-dependent MAO inhibition potency described above . Procurement of both forms supports chiral chromatography method development, enantiomer-specific biochemical profiling, and determination of eutomer/distomer pharmacodynamics in any target engagement study involving this scaffold .

Quote Request

Request a Quote for 1-(quinolin-2-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.